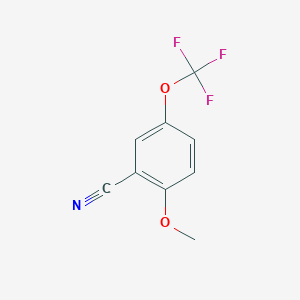

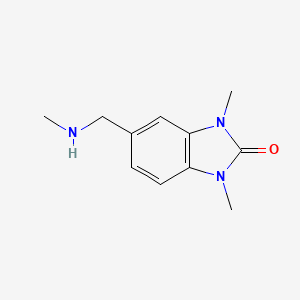

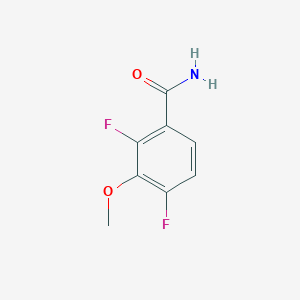

![molecular formula C11H13N3OS B1309795 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 100988-16-7](/img/structure/B1309795.png)

5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole derivatives is a topic of interest due to their potential biological activities. In the papers provided, various synthetic methods have been employed to create thiadiazole compounds with different substituents. For instance, one study describes the synthesis of a compound with a nitro furanyl methylene group and methoxy phenyl substituents on a thiazolidinone core, characterized by FT-IR, NMR, and X-ray powder diffraction . Another paper reports the green synthesis of diethyl phosphonates with a thiadiazole moiety using a one-pot, three-component reaction catalyzed by SnO2 nanoparticles . Additionally, the synthesis of 2-aroylamino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles through amidation is detailed, with confirmation of structures by IR spectra . These methods highlight the versatility of thiadiazole chemistry and the ability to introduce various functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structures of the synthesized thiadiazole derivatives have been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a nitro furanyl methylene-substituted compound was determined to be triclinic with specific cell parameters, and the molecular packing was analyzed using Hirshfeld surface analysis . In another study, the crystal structure of a diethyl phosphonate derivative revealed coplanar thiadiazole and nitro-substituted phenyl rings, with a significant dihedral angle with the methoxy-substituted phenyl ring . These analyses provide insights into the three-dimensional arrangement of atoms in the molecules and the potential intermolecular interactions that can influence their properties and reactivity.

Chemical Reactions Analysis

The papers discuss various chemical reactions to synthesize thiadiazole derivatives, including one-pot reactions, amidation, and condensation reactions. The Kabachnik–Fields reaction is used for the synthesis of substituted phosphonates , while amidation reactions are employed for the creation of aroylamino derivatives . Additionally, condensation reactions are described for the synthesis of aryl methanones with a thiadiazole moiety . These reactions are crucial for constructing the thiadiazole core and introducing different substituents that can affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiadiazole derivatives are characterized by their melting points, IR, NMR, and mass spectra . The crystallographic analysis provides additional information on the solid-state structure, such as the space group, cell dimensions, and molecular packing . The intermolecular interactions, such as hydrogen bonding and π-π stacking, are also discussed, which can influence the stability and solubility of the compounds . Furthermore, the antimicrobial activity of some derivatives has been evaluated, showing good activity compared to standard drugs .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” could include studying its synthesis, properties, and potential applications. Given the interesting properties of thiadiazoles, this compound could be of interest in various fields, including medicinal chemistry .

Eigenschaften

IUPAC Name |

5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-15-9-4-2-3-8(7-9)5-6-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYCIORYQRLLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327989 |

Source

|

| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

CAS RN |

100988-16-7 |

Source

|

| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

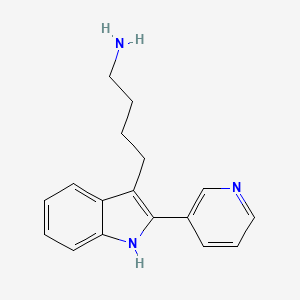

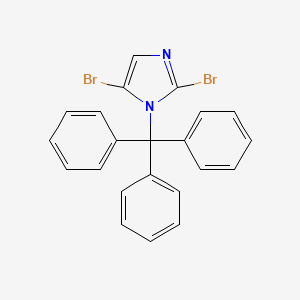

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

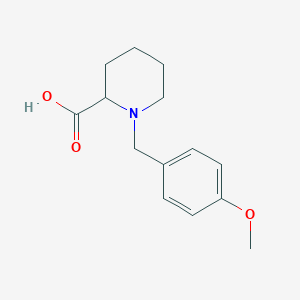

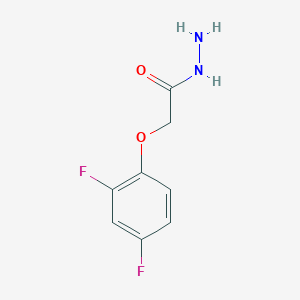

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

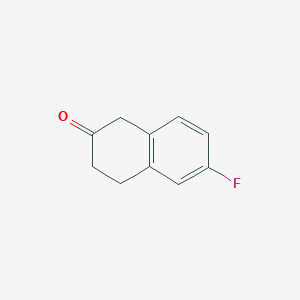

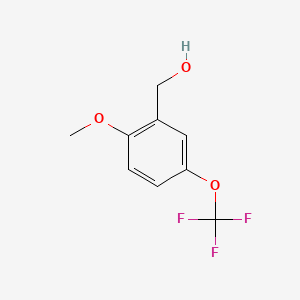

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)